(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one CAS 1432793-65-1
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one CAS 1432793-65-1
An In-Depth Technical Guide to (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (CAS 1432793-65-1)
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and materials science, pyridinyl-enone scaffolds represent a privileged structural motif. Their unique electronic and steric properties, conferred by the interplay between the electron-withdrawing pyridine ring and the reactive α,β-unsaturated ketone system, make them versatile building blocks for a diverse array of functional molecules. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (CAS 1432793-65-1). While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust and scientifically grounded exploration of its synthesis, characterization, and potential applications. The methodologies and insights presented herein are designed to be broadly applicable to researchers engaged in the synthesis and evaluation of related heterocyclic compounds.
Molecular Overview and Significance
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and an enone functional group at the 2-position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The structural combination of a pyridine ring and an enone moiety suggests potential for a range of chemical transformations and biological activities. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding, metal coordination, and various biological interactions. The enone functionality, a classic Michael acceptor, can participate in covalent interactions with biological nucleophiles, a common mechanism of action for many therapeutic agents.
Physicochemical Properties (Predicted)
| Property | Value | Source/Justification |
| Molecular Formula | C10H11NO | Based on structure |
| Molecular Weight | 161.20 g/mol | Based on structure |
| Appearance | Likely a pale yellow to white solid | Analogy with similar compounds |
| Melting Point | Not available; predicted to be in the range of 50-100 °C | General range for similar small organic molecules |
| Boiling Point | Not available; predicted to be >250 °C at atmospheric pressure | General range for similar small organic molecules |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | Based on polarity of the molecule |
Spectroscopic Profile (Predicted)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons, the vinyl protons of the enone, and the acetyl protons. The coupling constant between the vinyl protons would be indicative of the (E)-configuration (typically >15 Hz). |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the carbons of the pyridine ring, and the methyl group carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (around 1670 cm⁻¹), the C=C stretch of the alkene (around 1620 cm⁻¹), and C-N stretching vibrations of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 161.20, along with characteristic fragmentation patterns. |
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. In this case, the reaction would involve the condensation of 5-methylpyridine-2-carbaldehyde with acetone.
Proposed Synthetic Pathway
Caption: Proposed Synthetic Workflow for (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one.
Mechanistic Rationale
The Claisen-Schmidt condensation proceeds via an enolate intermediate. The hydroxide base abstracts an acidic α-proton from acetone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 5-methylpyridine-2-carbaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the more stable α,β-unsaturated ketone, driven by the formation of a conjugated system. The (E)-isomer is generally the thermodynamic product due to reduced steric hindrance.
Detailed Experimental Protocol
Materials:
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5-Methylpyridine-2-carbaldehyde (1.0 eq)
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Acetone (10-20 eq, used as reactant and solvent)
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Sodium hydroxide (1.2 eq)
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Ethanol
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Water
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Hexanes
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Ethyl acetate (EtOAc)
Procedure:
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Reaction Setup: To a solution of 5-methylpyridine-2-carbaldehyde in a mixture of ethanol and water (e.g., 1:1) in a round-bottom flask equipped with a magnetic stir bar, add a large excess of acetone.
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Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Reduce the volume of the solvent under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one.
Potential Applications in Drug Discovery
The structural motifs present in (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one are of significant interest in medicinal chemistry. The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The enone system is a known pharmacophore in several classes of therapeutic agents.
As a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket of kinases. The pyridine nitrogen of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one could potentially form a key hydrogen bond with the kinase hinge. The enone moiety could act as a Michael acceptor, forming a covalent bond with a nearby cysteine residue, a strategy employed in the design of irreversible kinase inhibitors.
Caption: Potential Kinase Inhibition Mechanism.
Anti-inflammatory and Anticancer Properties
Chalcones and their heterocyclic analogs, which share the enone pharmacophore, have been extensively studied for their anti-inflammatory and anticancer activities. These activities are often attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the induction of apoptosis in cancer cells. The enone moiety can react with key cysteine residues in proteins involved in these pathways, leading to their inactivation.
Conclusion
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one represents a synthetically accessible and versatile scaffold with significant potential in drug discovery and materials science. While specific data on this compound is limited, a thorough understanding of the chemistry of pyridine-containing enones allows for the rational design of its synthesis and the informed prediction of its properties and potential applications. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers working with this and related classes of compounds, facilitating their exploration and exploitation in various scientific endeavors.
References
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Claisen-Schmidt Condensation: For a general overview of the Claisen-Schmidt condensation reaction, its mechanism, and applic
- Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice
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URL: A relevant textbook or online resource on organic chemistry would cover this fundamental reaction. A specific link to a universally accessible, stable resource is not feasible for a textbook chapter, but university chemistry websites often provide good summaries. A representative example is provided: [Link]
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Pyridine in Medicinal Chemistry: A review on the importance of the pyridine scaffold in drug design.
- Title: The pyridine ring in medicinal chemistry
- Source: Future Medicinal Chemistry
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URL: [Link]
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Enones as Michael Acceptors in Drug Design: A discussion on the role of α,β-unsaturated carbonyl compounds as covalent inhibitors.
- Title: The Michael reaction in drug discovery
- Source: N
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URL: [Link]
